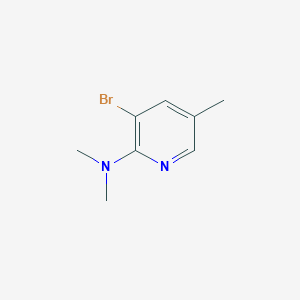

3-Bromo-N,N,5-trimethylpyridin-2-amine

Description

3-Bromo-N,N,5-trimethylpyridin-2-amine is a halogenated pyridine derivative characterized by a bromine atom at position 3, two methyl groups on the amine nitrogen (N,N-dimethyl), and an additional methyl group at position 5 of the pyridine ring.

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

3-bromo-N,N,5-trimethylpyridin-2-amine |

InChI |

InChI=1S/C8H11BrN2/c1-6-4-7(9)8(10-5-6)11(2)3/h4-5H,1-3H3 |

InChI Key |

WSAYDEXMNNGJDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)N(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N,5-trimethylpyridin-2-amine typically involves the bromination of N,N,5-trimethylpyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N,5-trimethylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Major products are N-oxides of the original compound.

Reduction Reactions: Products include reduced derivatives such as piperidine analogs.

Scientific Research Applications

While the exact compound "3-Bromo-N,N,5-trimethylpyridin-2-amine" is not directly discussed across the provided search results, information regarding similar compounds and their applications can provide insights. It's important to note that "3-bromo-N,5,6-trimethylpyridin-2-amine" is referenced in one of the search results. Due to the structural similarities, applications may overlap.

Core Identity

3-bromo-N,5,6-trimethylpyridin-2-amine is a chemical compound with a structure that includes a bromine atom and three methyl groups attached to a pyridine ring. Its molecular formula is C8H11BrN2.

Organic Synthesis

- Building Block: 3-bromo-N,5,6-trimethylpyridin-2-amine can be used as a building block in organic synthesis.

- Halogenation Methods : The synthesis of 3-bromo-N,5,6-trimethylpyridin-2-amine typically involves halogenation methods applied to pyridine derivatives.

Industrial Synthesis

- Automated Systems : Industrial synthesis may utilize automated systems for large-scale production, employing continuous flow reactors to ensure precision and reproducibility.

Medicinal Chemistry

- Inflammatory Bowel Disease (IBD) Research: Pyridine derivatives have demonstrated activity against IBD. Altering functional groups at the C(6)-position of the pyridin-3-ol ring impacts efficacy against IBD . Derivatives with ureido-, thioureido-, and sulfonamido- groups showed in vivo anti-colitis activity .

- Anti-cancer Activity: Indole derivatives, which sometimes contain pyridine rings, are being explored for anticancer activities. Some bis-indole derivatives have shown activity against lung cancer cells .

Other Applications

- Synthesis of related compounds : 2-Amino-3-bromo-5-methylpyridine can be used in the synthesis of compounds such as 3-bromo-2-chloro-5-methylpyridine and 3-bromo-2-fluoro-5-methylpyridine .

Insights from Structural Analogs

- Pyridinylimidazoles: These can be synthesized from 2-bromo-4-methylpyridine .

- Polyphenol-containing nanoparticles: These have uses in biomedical applications such as bioimaging, drug delivery, and disease treatments .

Reactions

Mechanism of Action

The mechanism of action of 3-Bromo-N,N,5-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity. The compound may act as an inhibitor or modulator of enzymatic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Bromo-N,N,5-trimethylpyridin-2-amine with key analogs based on substituents, molecular properties, and reported applications:

Structural and Functional Analysis

Substituent Effects

- Bromine at Position 3 : Enhances electrophilic aromatic substitution resistance and serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures .

- Methyl at Position 5 : Improves lipophilicity, which may enhance membrane permeability in bioactive compounds .

Enzyme Inhibition

- Antifungal Activity : Sulfonamide derivatives of 5-bromo-2-methoxypyridin-3-amine show efficacy against Candida albicans, linked to efflux pump modulation .

Anticancer and Anti-thrombolytic Activity

- Pyridine-triazole hybrids (e.g., 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) demonstrate anticancer activity via apoptosis induction .

- Compound 4b from exhibits 41.32% clot lysis, highlighting the role of bromopyridines in thrombolytic drug development .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

3-Bromo-N,N,5-trimethylpyridin-2-amine, with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol, is a pyridine derivative that has garnered attention for its biological activity. This compound is characterized by its unique structure, which includes a bromine atom and multiple methyl groups that enhance its reactivity and potential biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom and the amine group are crucial for binding to these molecular targets, influencing their activity. Research indicates that this compound may act as an inhibitor or modulator of various enzymatic reactions, affecting biochemical pathways related to inflammation and cellular adhesion.

Biological Activity Overview

The compound has been evaluated for its potential in various biological contexts:

- Inflammation : It has shown promise in inhibiting the adhesion of monocytes to colon epithelial cells, a process triggered by pro-inflammatory cytokines. This activity is significant for conditions such as inflammatory bowel disease (IBD) where excessive inflammation leads to tissue damage .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses, which could be beneficial in treating diseases characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have reported on the biological effects of this compound:

- In Vitro Studies : In laboratory settings, this compound demonstrated a significant reduction in the adhesion of monocytes at concentrations as low as 1 μM. Comparatively, it outperformed 5-aminosalicylic acid (5-ASA), a common treatment for IBD .

- In Vivo Efficacy : Animal studies involving rats with induced colon inflammation showed that administration of this compound led to substantial recovery in both body and colon weights, alongside reduced levels of myeloperoxidase (MPO), an indicator of inflammation .

- Structural Activity Relationship : Research into various derivatives of pyridine compounds indicated that modifications at the C(6)-position significantly influenced their efficacy against IBD. The presence of bromine in this compound was noted to enhance its biological activity compared to other halogenated derivatives .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and multiple methyl groups | Inhibits monocyte adhesion; anti-inflammatory potential |

| 3-Chloro-N,N,5-trimethylpyridin-2-amine | Chlorine instead of bromine | Lower anti-inflammatory activity |

| 3-Iodo-N,N,5-trimethylpyridin-2-amine | Iodine atom present | Different reactivity; less explored |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.